molecular formula C15H7BrO4 B4627037 3-benzoyl-6-bromo-1-benzofuran-4,5-dione

3-benzoyl-6-bromo-1-benzofuran-4,5-dione

Cat. No. B4627037
M. Wt: 331.12 g/mol
InChI Key: XABKEHWUESXUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzofuran derivatives often employs methods that highlight the efficiency and atom economy. For instance, the use of monobromomalononitrile as an efficient organo-brominating agent under ambient conditions has been developed for the facile synthesis of 3H,3′H-spiro[benzofuran-2,1′-isoindole]-3,3′-diones, showcasing the utilization of simple starting materials and non-toxic reagents for good product yields (Kundu et al., 2014). Additionally, electrogenerated base-promoted synthesis methods have been employed for the creation of benzofuran derivatives, highlighting the benefits of high yields, atom economy, and environmental friendliness (Goodarzi & Mirza, 2020).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been extensively studied, revealing insights into their conformation and geometrical arrangements. Crystallographic analyses provide detailed information on molecular geometry, showcasing the syn- and anti-arrangements of phenyl rings about certain bonds and highlighting intramolecular interactions that influence structural characteristics (Puckett et al., 1977).

Chemical Reactions and Properties

Benzofuran derivatives undergo a variety of chemical reactions that showcase their reactivity and versatility. For example, reactions with dimedone or similar compounds can lead to structurally novel benzofuran derivatives, demonstrating the potential for creating diverse chemical structures with varying functionalities (Tutynina et al., 2013). Additionally, domino processes catalyzed by CuI have been used to synthesize 2,3-disubstituted benzofurans, highlighting the compound's role in facilitating complex transformations (Lu et al., 2007).

Physical Properties Analysis

The physical properties of benzofuran derivatives, including their photochromic and photomagnetic behaviors, have been explored to understand their potential in applications such as organic electronics. Studies on brominated benzofuran derivatives, for example, have shown that substitutions on the benzene rings significantly affect these properties, offering insights into how molecular modifications can alter material characteristics (Chen et al., 2010).

Scientific Research Applications

Synthesis Methodologies

One notable research application of compounds related to 3-benzoyl-6-bromo-1-benzofuran-4,5-dione involves the development of efficient synthesis methodologies. For instance, a methodology for synthesizing 3H,3′H-spiro[benzofuran-2,1′-isoindole]-3,3′-diones showcases the use of monobromomalononitrile (MBM) as a non-hazardous brominating agent. This method emphasizes simplicity, non-toxic reagents, operational ease, and high atom economy, showcasing the compound's role in facilitating greener synthesis approaches (Kundu et al., 2014).

Corrosion Inhibition

Another significant application area is in corrosion inhibition. Research on spirocyclopropane derivatives, including compounds structurally related to 3-benzoyl-6-bromo-1-benzofuran-4,5-dione, has demonstrated their effectiveness as inhibitors for mild steel corrosion in acidic solutions. These compounds' inhibition properties were studied using various techniques, highlighting the compounds' potential in protecting metals from corrosion in industrial settings (Chafiq et al., 2020).

Antimicrobial Activity

Compounds derived from the synthesis involving benzofuran dione frameworks have shown notable antimicrobial activities. The synthesis and antibacterial/antifungal activities of various xanthones, xanthenediones, and spirobenzofurans, which are chemically related to 3-benzoyl-6-bromo-1-benzofuran-4,5-dione, have been explored. These studies reveal the potential for such compounds to serve as templates for developing new antimicrobial agents, with specific derivatives showing significant activity against yeasts such as Cryptococcus neoformans and Candida albicans (Omolo et al., 2011).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of benzofuran diones, such as 3-benzoyl-6-bromo-1-benzofuran-4,5-dione, have been investigated for their applications in synthesizing novel polymeric materials. Research into the organo-catalyzed ring-opening polymerization of specific dioxane-diones reveals the potential of these compounds in creating new polymeric structures with unique properties, potentially useful in various technological applications (Boullay et al., 2010).

properties

IUPAC Name

3-benzoyl-6-bromo-1-benzofuran-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7BrO4/c16-10-6-11-12(15(19)14(10)18)9(7-20-11)13(17)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABKEHWUESXUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=COC3=C2C(=O)C(=O)C(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-6-bromo-1-benzofuran-4,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-benzoyl-6-bromo-1-benzofuran-4,5-dione
Reactant of Route 2
Reactant of Route 2
3-benzoyl-6-bromo-1-benzofuran-4,5-dione
Reactant of Route 3
3-benzoyl-6-bromo-1-benzofuran-4,5-dione
Reactant of Route 4
Reactant of Route 4
3-benzoyl-6-bromo-1-benzofuran-4,5-dione
Reactant of Route 5
Reactant of Route 5
3-benzoyl-6-bromo-1-benzofuran-4,5-dione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-benzoyl-6-bromo-1-benzofuran-4,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.